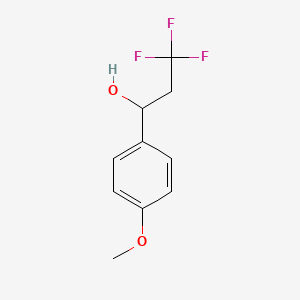
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol can be used in the production of specialty chemicals and materials with specific properties such as increased hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-one
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one
- 3,3,3-Trifluoro-1-propanol
Comparison:
- 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: The ketone analog of the compound, differing in its oxidation state and chemical behavior.
- 3,3,3-Trifluoro-1-propanol: Lacks the methoxyphenyl group, resulting in different physical and chemical properties.
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5,9,14H,6H2,1H3 |
Clave InChI |
ISLWLAWIVVMJJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)




![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)


